LCH-7749944

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Search for Biological Activity:

Possible Research Areas

The presence of the quinazoline core structure suggests potential for N2-(3-MeO-Ph)-N4-(THF-CH2)-Qz-2,4-diamine to be investigated in areas where other quinazoline derivatives have shown activity. These areas include:* Kinase inhibition ()* Anti-cancer properties ()* Antibacterial or antifungal activity ()

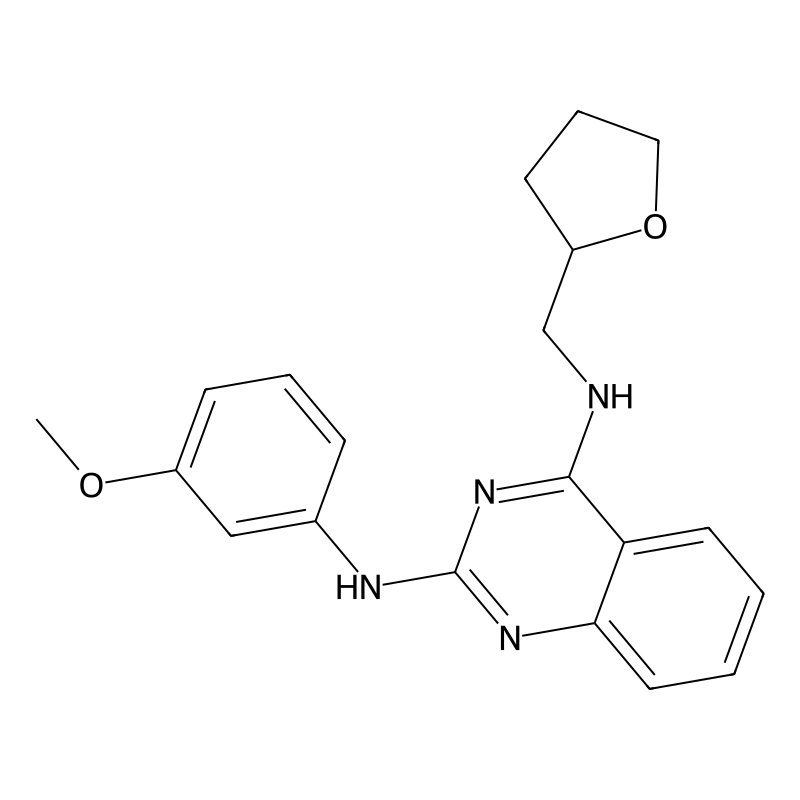

LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in several cancer types, particularly gastrointestinal cancers. This compound has garnered attention for its ability to inhibit PAK4 activity, which is often associated with tumor proliferation and invasion. By targeting PAK4, LCH-7749944 aims to disrupt the signaling pathways that contribute to cancer cell growth and metastasis, making it a promising candidate for cancer therapy .

LCH-7749944 functions primarily through competitive inhibition of PAK4. The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. This inhibition leads to downstream effects that can induce apoptosis in cancer cells and suppress their proliferation .

The specific chemical structure of LCH-7749944 allows it to interact selectively with PAK4, distinguishing it from other kinases. The binding affinity and specificity are critical for its effectiveness as a therapeutic agent .

LCH-7749944 has demonstrated significant biological activity against various cancer cell lines. In studies, it effectively suppressed the proliferation of human gastric cancer cells and induced apoptosis through mechanisms involving cell cycle arrest and increased levels of pro-apoptotic proteins .

Furthermore, the compound has shown potential in inhibiting cell invasion and migration, which are critical factors in cancer metastasis. The ability to target PAK4 specifically positions LCH-7749944 as a valuable tool in cancer research and treatment strategies .

The synthesis of LCH-7749944 involves multiple steps typically found in organic chemistry, including:

- Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation to form essential building blocks.

- Coupling reactions: These intermediates are then coupled through reactions like amide bond formation.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The synthetic route is designed to maximize yield while minimizing by-products, which is crucial for producing compounds intended for clinical use .

LCH-7749944's primary application lies in oncology, particularly for treating cancers where PAK4 plays a pivotal role. Its potential applications include:

- Cancer therapy: As a targeted therapy for gastric and possibly other cancers.

- Research tool: Used in laboratories to study PAK4 functions and its role in cancer biology.

- Combination therapies: Investigated alongside other treatments to enhance efficacy against resistant cancer types .

Interaction studies have shown that LCH-7749944 selectively inhibits PAK4 without significantly affecting other kinases, which is crucial for reducing side effects associated with broader kinase inhibitors. This selectivity allows for targeted treatment while preserving normal cellular functions mediated by other kinases .

LCH-7749944 can be compared with several other compounds that target similar pathways or kinases. Here are some notable examples:

LCH-7749944 is unique due to its specific inhibition of PAK4, which plays a distinct role in cancer biology compared to the broader targets of other compounds listed above. Its selectivity may lead to fewer off-target effects and enhanced therapeutic outcomes in cancers driven by PAK4 activity.

PAK4 Inhibition Kinetics

ATP-Binding Pocket Competitiveness

LCH-7749944 functions as a potent adenosine triphosphate-competitive inhibitor of p21-activated kinase 4 [1] [2]. The compound demonstrates its inhibitory mechanism through direct competition with adenosine triphosphate molecules for access to the kinase active site. Molecular modeling investigations have revealed that LCH-7749944 binds within the adenosine triphosphate binding cleft of PAK4, positioning itself between the N-terminal and C-terminal lobes of the kinase domain [3] [2].

The binding mode analysis demonstrates that LCH-7749944 establishes critical interactions within the PAK4 adenosine triphosphate binding pocket. The compound forms a primary hydrogen bond with leucine 398, which serves as the key interaction point in the hinge region [3] [1]. This leucine residue acts as the primary hydrogen bond acceptor, facilitating the stable association of the inhibitor within the active site [4] [5].

The hydrophobic binding environment surrounding the adenosine triphosphate binding site involves multiple amino acid residues that contribute to the overall binding affinity. Isoleucine 327, alanine 348, valine 379, methionine 395, phenylalanine 397, and leucine 447 collectively form the hydrophobic pocket that accommodates LCH-7749944 [3] [1]. Methionine 395 serves as the gatekeeper residue, playing a crucial role in determining the selectivity and binding characteristics of the inhibitor [6].

The structural basis for the potency of LCH-7749944 compared to structurally similar compounds lies in its enhanced capacity for hydrogen bond formation. The compound possesses more polar chemical groups that function as hydrogen bond donors and acceptors, enabling stronger interactions with the receptor compared to inactive analogs such as WYA-3 [3] [1]. This enhanced hydrogen bonding capability directly correlates with the superior inhibitory potency observed for LCH-7749944.

IC₅₀ Determination and Enzymatic Assays

The inhibitory potency of LCH-7749944 against PAK4 has been quantitatively determined through comprehensive enzymatic assays utilizing histone H3 as the substrate. The compound exhibits an IC₅₀ value of 14.93 micromolar against PAK4 kinase activity [7] [8] [9]. This IC₅₀ value represents the concentration of LCH-7749944 required to achieve fifty percent inhibition of PAK4 enzymatic activity under standardized assay conditions.

The enzymatic assay methodology employed for IC₅₀ determination involves pre-incubation of PAK4 with varying concentrations of LCH-7749944, followed by kinase reaction initiation through the addition of histone H3 substrate and adenosine triphosphate containing radioactive phosphorus-32 [3]. The kinase activity is quantified by measuring the incorporation of radioactive phosphate into the substrate protein, allowing for precise determination of inhibitory effects across different compound concentrations.

Selectivity profiling has revealed that LCH-7749944 demonstrates preferential inhibition of PAK4 compared to other p21-activated kinase family members. While the compound exhibits inhibitory activity against PAK1, PAK5, and PAK6, the potency against these related kinases is significantly reduced compared to PAK4 [3] [9] [10]. This selectivity profile indicates that LCH-7749944 possesses enhanced specificity for PAK4, which is advantageous for therapeutic applications targeting this particular kinase.

The dose-dependent inhibition characteristics of LCH-7749944 have been validated both in cell-free enzymatic systems and in human gastric cancer cell lines. In SGC7901 cells, LCH-7749944 successfully suppressed PAK4 kinase activity in a concentration-dependent manner, confirming the biological relevance of the in vitro enzymatic findings [3]. The consistency between cell-free and cellular assay results demonstrates the compound's ability to effectively inhibit PAK4 activity in biologically relevant systems.

Kinetic analysis of LCH-7749944 inhibition reveals characteristics consistent with competitive inhibition mechanisms. The compound competes directly with adenosine triphosphate for binding to the kinase active site, resulting in increased apparent Km values for adenosine triphosphate while maintaining unchanged Vmax values [3] [1]. This kinetic signature confirms the adenosine triphosphate-competitive nature of the inhibitory mechanism.

Downstream Signaling Pathway Modulation

PAK4/c-Src/EGFR/cyclin D1 Axis

The PAK4/c-Src/epidermal growth factor receptor/cyclin D1 signaling axis represents a critical pathway regulating cellular proliferation that is effectively disrupted by LCH-7749944 treatment. This signaling cascade plays fundamental roles in controlling cell cycle progression and proliferative capacity in cancer cells [1] [11] [12].

LCH-7749944 treatment results in dramatic downregulation of multiple components within this signaling pathway. The compound significantly decreases the phosphorylation levels of PAK4 at serine 474, which serves as an indicator of kinase activity [3] [1]. Serine 474 phosphorylation is associated with autophosphorylation and increased kinase activity, making it a reliable biomarker for PAK4 activation status [12].

The inhibition of PAK4 by LCH-7749944 leads to subsequent suppression of c-Src activation. The compound dramatically reduces phosphorylation of c-Src at tyrosine 416, which is essential for c-Src kinase activity [3] [12]. c-Src functions as a non-receptor tyrosine kinase that mediates PAK4-induced epidermal growth factor receptor phosphorylation and downstream signaling events [13].

Epidermal growth factor receptor phosphorylation at tyrosine 845 is markedly decreased following LCH-7749944 treatment. This phosphorylation site is critical for epidermal growth factor receptor function and is directly regulated by c-Src activity [3] [13]. The reduction in epidermal growth factor receptor phosphorylation demonstrates the successful interruption of the signaling cascade downstream of PAK4 inhibition.

Cyclin D1 expression is profoundly affected by LCH-7749944 treatment at both transcriptional and post-translational levels. The compound significantly reduces cyclin D1 protein expression and messenger ribonucleic acid levels in a dose-dependent manner [3] [1]. Cyclin D1 serves as a key regulator mediating the G1 to S phase transition in the cell cycle, and its downregulation directly contributes to cell cycle arrest [13].

The functional consequences of PAK4/c-Src/epidermal growth factor receptor/cyclin D1 pathway inhibition include significant alterations in cell cycle distribution. LCH-7749944 treatment induces a dose-dependent increase in the percentage of cells in G1 phase and a corresponding decrease in S phase populations [3] [7] [8]. This cell cycle arrest pattern is consistent with cyclin D1 downregulation and demonstrates the biological relevance of the pathway inhibition.

PAK4/LIMK1/cofilin Cytoskeletal Regulation

The PAK4/LIM kinase 1/cofilin signaling pathway serves as a critical regulator of cytoskeletal dynamics and cellular motility. LCH-7749944 effectively disrupts this pathway, resulting in significant alterations in cytoskeletal organization and cellular migration capacity [1] [14] [15].

PAK4 directly interacts with and phosphorylates LIM kinase 1, which subsequently phosphorylates and inactivates cofilin, a key regulator of actin depolymerization [16] [17]. This sequential phosphorylation cascade controls actin cytoskeleton dynamics and is essential for cellular migration and invasion processes [15].

LCH-7749944 treatment significantly inhibits the phosphorylation of LIM kinase 1 at threonine 508, which is the target site for PAK4-mediated activation [3] [15]. The reduction in LIM kinase 1 phosphorylation directly correlates with decreased kinase activity and impaired ability to phosphorylate downstream substrates [16].

Cofilin phosphorylation at serine 3 is markedly reduced following LCH-7749944 treatment. This phosphorylation event normally inactivates cofilin and prevents actin depolymerization [3] [15] [17]. The decreased cofilin phosphorylation resulting from LCH-7749944 treatment leads to enhanced actin depolymerization and cytoskeletal instability.

The compound significantly disrupts the physical interaction between PAK4 and LIM kinase 1. Co-immunoprecipitation experiments demonstrate that LCH-7749944 treatment substantially reduces the association between these two proteins [3]. This disruption of protein-protein interactions contributes to the overall inhibition of the signaling pathway.

Morphological changes induced by LCH-7749944 treatment include inhibition of filopodia formation and induction of cell elongation. These cytoskeletal alterations reflect the disruption of normal actin dynamics and demonstrate the functional consequences of PAK4/LIM kinase 1/cofilin pathway inhibition [3] [1]. The morphological changes are reversible upon compound removal, indicating the specific and direct effects of PAK4 inhibition.

The biological significance of PAK4/LIM kinase 1/cofilin pathway disruption extends to cellular migration and invasion capabilities. LCH-7749944 treatment significantly reduces the migratory and invasive potential of cancer cells, demonstrating the critical role of this pathway in metastatic processes [3] [15]. The cytoskeletal regulatory functions of this pathway make it an important target for anti-metastatic therapeutic interventions.

MEK-1/ERK1/2/MMP2 Metastatic Cascade

The MEK-1/extracellular signal-regulated kinase 1/2/matrix metalloproteinase 2 signaling cascade represents a critical pathway mediating cellular invasion and metastatic progression. LCH-7749944 effectively inhibits this pathway, resulting in significant reductions in metastatic potential [1] [14] [12].

PAK4 activation leads to phosphorylation and activation of MEK-1, which subsequently phosphorylates and activates extracellular signal-regulated kinases 1 and 2. This mitogen-activated protein kinase cascade ultimately results in increased expression of matrix metalloproteinase 2, a key enzyme involved in extracellular matrix degradation and cellular invasion [12] [13].

LCH-7749944 treatment dramatically reduces MEK-1 phosphorylation at serine 298, which is essential for MEK-1 kinase activity [3] [12]. The inhibition of MEK-1 phosphorylation disrupts the downstream transmission of proliferative and pro-invasive signals, contributing to the overall anti-metastatic effects of the compound.

Extracellular signal-regulated kinase 1/2 phosphorylation at threonine 202/tyrosine 204 is significantly decreased following LCH-7749944 treatment. These phosphorylation events are critical for extracellular signal-regulated kinase activation and downstream signaling functions [3] [13]. The reduction in extracellular signal-regulated kinase phosphorylation represents a key mechanistic component of the compound's anti-invasive effects.

Matrix metalloproteinase 2 expression is markedly suppressed by LCH-7749944 treatment in a dose-dependent manner. Matrix metalloproteinase 2 plays crucial roles in extracellular matrix degradation, cellular invasion, and metastatic spread [3] [18]. The downregulation of matrix metalloproteinase 2 expression directly contributes to the reduced invasive capacity observed in LCH-7749944-treated cells.

The functional consequences of MEK-1/extracellular signal-regulated kinase 1/2/matrix metalloproteinase 2 pathway inhibition include significant reductions in cellular migration and invasion capabilities. LCH-7749944 treatment results in dose-dependent decreases in both migratory distance and invasive potential through extracellular matrix components [3] [1]. These functional outcomes demonstrate the biological relevance of the pathway inhibition.

The interconnected nature of the PAK4-regulated signaling pathways creates a coordinated response to LCH-7749944 treatment. The simultaneous inhibition of proliferative, cytoskeletal, and metastatic signaling cascades results in comprehensive suppression of malignant cellular behaviors [1] [14]. This multi-pathway targeting approach enhances the therapeutic potential of PAK4 inhibition as an anti-cancer strategy.

| Signaling Pathway | Primary Function | Key Targets Affected | Biological Outcome |

|---|---|---|---|

| PAK4/c-Src/EGFR/cyclin D1 | Cell proliferation regulation | phospho-PAK4, phospho-c-Src, phospho-EGFR, cyclin D1 | G1-S phase cell cycle arrest, decreased proliferation |

| PAK4/LIMK1/cofilin | Cytoskeletal regulation | phospho-PAK4, phospho-LIMK1, phospho-cofilin | Inhibited cell migration and invasion, reduced filopodia formation |

| PAK4/MEK-1/ERK1/2/MMP2 | Metastatic cascade regulation | phospho-MEK-1, phospho-ERK1/2, MMP2 | Reduced metastatic potential, decreased invasion capacity |

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (PAK4) | 14.93 μM | Zhang et al. 2012 |

| IC₅₀ (PAK1) | Less potent than PAK4 | Zhang et al. 2012 |

| IC₅₀ (PAK5) | Less potent than PAK4 | Zhang et al. 2012 |

| IC₅₀ (PAK6) | Less potent than PAK4 | Zhang et al. 2012 |

| Molecular Weight | 350.41 g/mol | Multiple sources |

| Chemical Formula | C₂₀H₂₂N₄O₂ | Multiple sources |

| Solubility (DMSO) | 250 mg/mL (713.45 mM) | TargetMol |

| Binding Site Residue | Interaction Type | Role in Binding |

|---|---|---|

| Leu398 | Hydrogen bond formation | Primary hydrogen bond acceptor |

| Ile327 | Hydrophobic interaction | Hydrophobic pocket formation |

| Ala348 | Hydrophobic interaction | Hydrophobic pocket formation |

| Val379 | Hydrophobic interaction | Hydrophobic pocket formation |

| Met395 | Hydrophobic interaction | Hydrophobic pocket formation (gatekeeper) |

| Phe397 | Hydrophobic interaction | Hydrophobic pocket formation |

| Leu447 | Hydrophobic interaction | Hydrophobic pocket formation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Zhang J, Wang J, Guo Q, Wang Y, Zhou Y, Peng H, Cheng M, Zhao D, Li F. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Lett. 2012 Apr 1;317(1):24-32. doi: 10.1016/j.canlet.2011.11.007. Epub 2011 Nov 13. PubMed PMID: 22085492.